Welcome to the BenchChem Online Store!
molecular formula C12H14F3N3O B8428606 4-(4-Amino-3-trifluoromethyl-phenyl)-3-methyl-piperazin-2-one

4-(4-Amino-3-trifluoromethyl-phenyl)-3-methyl-piperazin-2-one

Cat. No. B8428606
M. Wt: 273.25 g/mol
InChI Key: CHOMOTFTBXBIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08138175B2

Procedure details

A solution of 3-methyl-4-(4-nitro-3-trifluoromethyl-phenyl)-piperazin-2-one (118 mg, 0.39 mmol) in MeOH (2 mL) was stirred at RT under a hydrogen atmosphere (1 bar) in the presence of palladium (10% on activated charcoal, 20 mg), then after 45 min insoluble material was removed by filtration through diatomaceous earth. The filtrate was evaporated to afford the title compound (98 mg, 92%). Light yellow viscous oil, MS: 274.1 (M+H)+.
Name
3-methyl-4-(4-nitro-3-trifluoromethyl-phenyl)-piperazin-2-one
Quantity
118 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[N:7]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[C:10]([C:17]([F:20])([F:19])[F:18])[CH:9]=2)[CH2:6][CH2:5][NH:4][C:3]1=[O:21]>CO.[Pd]>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]([N:7]2[CH2:6][CH2:5][NH:4][C:3](=[O:21])[CH:2]2[CH3:1])=[CH:9][C:10]=1[C:17]([F:20])([F:19])[F:18]

Inputs

Step One
Name
3-methyl-4-(4-nitro-3-trifluoromethyl-phenyl)-piperazin-2-one
Quantity
118 mg
Type
reactant
Smiles
CC1C(NCCN1C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after 45 min insoluble material was removed by filtration through diatomaceous earth
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)N1C(C(NCC1)=O)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 98 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.